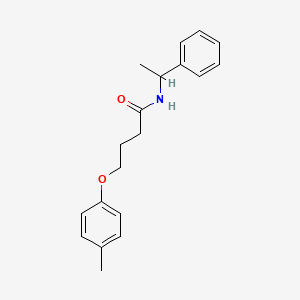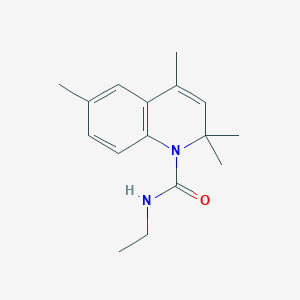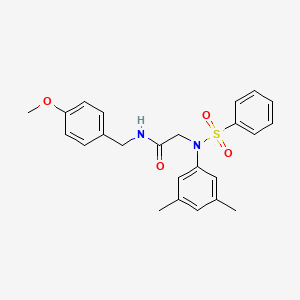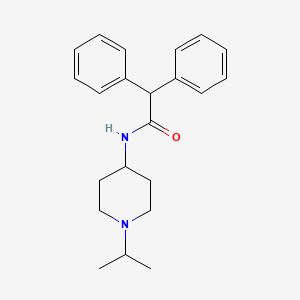
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide, also known as MPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEB belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids. In
Wirkmechanismus
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide works by selectively binding to and activating androgen receptors in the body. This activation leads to an increase in protein synthesis and a decrease in protein breakdown, which results in an increase in muscle mass and bone density. This compound has also been shown to have a positive effect on lipid metabolism, which could make it a useful tool in the treatment of obesity and related metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in muscle mass and bone density, as well as improvements in lipid metabolism and insulin sensitivity. This compound has also been shown to have a positive effect on cognitive function and mood, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide in lab experiments is its selectivity for androgen receptors. This selectivity makes it a useful tool for studying the effects of androgen receptor activation on various physiological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for the study of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide. One area of research is the development of new treatments for muscle wasting and bone loss associated with aging and certain medical conditions. Another area of research is the development of new treatments for metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide involves a multi-step process that begins with the reaction of 4-methylphenol with 1-bromobutane to form 4-(4-methylphenoxy)butane. This intermediate product is then reacted with phenethylamine to produce this compound. The synthesis of this compound is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary applications of this compound is in the treatment of muscle wasting and bone loss associated with aging and certain medical conditions. This compound has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the development of new treatments for these conditions.
Eigenschaften
IUPAC Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-10-12-18(13-11-15)22-14-6-9-19(21)20-16(2)17-7-4-3-5-8-17/h3-5,7-8,10-13,16H,6,9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODRGMUDOVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)

![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)






![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
